alpha-Methyl-D-tryptophan
CAS No.: 56452-52-9
Cat. No.: VC21544470
Molecular Formula: C3H7NO3
Molecular Weight: 218,25*9,01 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56452-52-9 |
|---|---|
| Molecular Formula | C3H7NO3 |
| Molecular Weight | 218,25*9,01 g/mole |
| IUPAC Name | (2R)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m1/s1 |
| Standard InChI Key | MTCFGRXMJLQNBG-REOHCLBHSA-N |
| Isomeric SMILES | C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N |
| SMILES | CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N |
| Canonical SMILES | CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N |
| Colorform | HEXAGONAL PLATES OR PRISMS COLORLESS CRYSTALS |
| Melting Point | 228 dec °C 228 °C (decomposes) 228°C |
Introduction
Chemical Structure and Basic Properties
Alpha-Methyl-D-tryptophan is a modified amino acid structurally similar to the essential amino acid tryptophan but with a methyl group at the alpha carbon position. This modification creates distinct stereochemistry that differentiates it from its L-enantiomer counterpart.
Chemical Identity
Alpha-Methyl-D-tryptophan is identified by the CAS Registry Number 56452-52-9. This synthetic amino acid derivative maintains the indole ring structure characteristic of tryptophan while featuring the D-configuration and methyl substitution that significantly alters its biological activity compared to natural tryptophan.
Physical Properties
The compound exists as a solid at room temperature with distinct crystalline characteristics. The three-dimensional structure of α-MDT features the indole side chain in an orientation specific to the D-configuration, which influences its binding properties and interactions with biological targets.
Comparative Properties
While structurally similar to alpha-Methyl-L-tryptophan (α-MLT), the D-enantiomer demonstrates significantly different biological activity. This stereochemical difference results in distinct interactions with biological systems, as evidenced in comparative studies between the two enantiomers.
Table 1: Basic Properties of Alpha-Methyl-D-tryptophan
| Property | Description |
|---|---|
| CAS Number | 56452-52-9 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Structure | Tryptophan with methyl group at alpha position, D-configuration |
| Physical State | Solid |
| Solubility | Variable in different solvents |
| Stereochemistry | D-enantiomer |
Synthesis and Preparation Methods
The production of alpha-Methyl-D-tryptophan requires specific synthetic routes to ensure the correct stereochemistry and purity of the final product.
Laboratory Synthesis
One common method for synthesizing α-MDT involves the alkylation of tryptophan using methyl iodide in the presence of a strong base such as sodium hydride. This reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate methylation at the alpha carbon position while maintaining the D-configuration.
Industrial Production
In industrial settings, the production of α-MDT may employ more scalable processes such as continuous flow synthesis. This approach allows for efficient and consistent production by maintaining optimal reaction conditions and minimizing side reactions that could affect purity or stereochemical integrity.
Purification Techniques
Following synthesis, various purification techniques including chromatography and recrystallization are employed to isolate the pure D-enantiomer from reaction mixtures. The separation of enantiomers is particularly important when starting from racemic mixtures to ensure the specific biological properties of α-MDT are preserved.
Biochemical Mechanisms and Targets
Alpha-Methyl-D-tryptophan exhibits specific biochemical interactions that determine its activity in biological systems.
Primary Targets
Research indicates that α-MDT primarily targets the amino acid transporter ATBo and the indoleamine 2,3-dioxygenase 1 (IDO1) pathway. These targets play crucial roles in tryptophan metabolism and immune regulation, making α-MDT a compound of interest for researchers studying these pathways.
Mechanism of Action
Alpha-Methyl-D-tryptophan functions primarily as a blocker of the ATBo transporter. This inhibitory activity affects amino acid transport across cell membranes, potentially influencing various cellular processes dependent on tryptophan availability and metabolism.
Biochemical Pathway Interactions
The primary biochemical pathway affected by α-MDT is the tryptophan metabolism pathway. By interfering with this pathway, α-MDT may influence processes related to serotonin synthesis, kynurenine pathway activation, and other tryptophan-dependent metabolic activities.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of α-MDT provides insight into its potential applications and limitations.
Absorption and Distribution
Studies in rodent models have demonstrated that alpha-Methyl-D-tryptophan exhibits high oral bioavailability, suggesting efficient absorption through the gastrointestinal tract. This property is significant for potential therapeutic applications requiring oral administration.
Metabolism and Elimination
Research indicates that α-MDT has a relatively long elimination half-life, potentially allowing for sustained activity following administration. This extended presence in the body may influence its duration of action and dosing requirements in experimental or clinical applications.
Tissue Distribution
The distribution of α-MDT across various tissues and its ability to cross physiological barriers such as the blood-brain barrier remain areas of ongoing investigation. These properties significantly impact the compound's potential applications, particularly in neurological research.
Research Applications
Alpha-Methyl-D-tryptophan has found applications in several research domains, with particular emphasis on imaging and metabolic studies.
PET Imaging Applications
One notable application of α-MDT derivatives is in positron emission tomography (PET) imaging. When labeled with carbon-11 (C-11), alpha-methyl-tryptophan serves as a PET tracer that enables visualization of tryptophan metabolism . This application has proven valuable in research settings for monitoring biochemical processes and potentially predicting treatment responses.
Comparative Efficacy Studies
Research comparing the D-enantiomer (α-MDT) with the L-enantiomer (α-MLT) has revealed significant differences in biological activity. In weight reduction studies, for example, the D-enantiomer showed negligible activity compared to the highly active L-enantiomer . These findings highlight the importance of stereochemistry in determining biological effects of tryptophan derivatives.
Table 2: Comparative Activity of Alpha-Methyl-D-tryptophan vs. Alpha-Methyl-L-tryptophan
Metabolic Pathway Research
Alpha-Methyl-D-tryptophan's interactions with tryptophan metabolism pathways make it valuable for investigating these biochemical processes. By selectively inhibiting specific steps in tryptophan metabolism, researchers can better understand the roles and regulation of these pathways in normal physiology and disease states.
Clinical Investigations
Research into the potential clinical applications of alpha-Methyl-D-tryptophan has yielded important insights despite its relatively limited activity compared to its L-enantiomer.
Imaging Studies
In clinical research settings, compounds related to α-MDT have been investigated for their utility in molecular imaging. For example, C11-AMT, a PET tracer that images tryptophan metabolism, has been studied as a predictor of response to pembrolizumab in patients with metastatic melanoma . These studies provide valuable information about metabolic activities in tumors and their potential relationship to treatment outcomes.
Metabolic Disorder Research
The distinct pharmacological properties of α-MDT compared to α-MLT provide research opportunities for understanding metabolic disorders. While the L-enantiomer has shown promise in obesity models, the D-enantiomer's different activity profile offers a useful comparison for elucidating the mechanistic basis of these effects .
Limitations in Therapeutic Applications
Research suggests that α-MDT has limited therapeutic potential compared to its L-counterpart, particularly in metabolic applications. Studies have demonstrated that only the L-enantiomer was active as a weight-reducing agent in multiple mouse models of obesity, while the D-enantiomer had negligible effect . This striking difference highlights the critical importance of stereochemistry in determining biological activity.
Analytical Methods
Various analytical techniques have been developed to detect, quantify, and characterize alpha-Methyl-D-tryptophan in research and clinical samples.
Detection Methods
High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed for the analysis of α-MDT. Mass spectrometry provides additional specificity for confirming the identity and purity of synthesized compounds.
Imaging Techniques
In research applications, radiolabeled forms of alpha-methyl-tryptophan enable visualization of its distribution and metabolism through PET imaging. These techniques have been particularly valuable in studying tryptophan metabolism in various physiological and pathological conditions .
Quality Control Parameters
For research and potential clinical applications, strict quality control measures are necessary to ensure the purity, stereochemical integrity, and activity of α-MDT preparations. These measures typically include chromatographic analysis, spectroscopic characterization, and bioactivity assays.
Future Research Directions
The unique properties of alpha-Methyl-D-tryptophan suggest several promising avenues for future investigation.
Mechanistic Studies
Further research into the precise mechanisms by which α-MDT interacts with the ATBo transporter and influences tryptophan metabolism could provide valuable insights into these fundamental biological processes. Understanding these mechanisms may reveal new targets for therapeutic intervention.
Comparative Pharmacology
Additional studies comparing the pharmacological properties of α-MDT with α-MLT and other tryptophan derivatives could enhance our understanding of structure-activity relationships and the importance of stereochemistry in determining biological effects.
Novel Applications
Despite its limited activity in certain contexts compared to α-MLT, α-MDT may have undiscovered applications based on its unique properties. Exploring its potential in areas such as neurological research, immunomodulation, or as a tool for investigating amino acid transport could yield valuable findings.
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